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Grossamide
Overview
Description
Grossamide is a lignanamide, a type of natural product found in various plants, including hemp seeds and bell peppers. It is known for its potential anti-inflammatory and neuroprotective properties. This compound has garnered interest in the scientific community due to its promising therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Mechanism of Action
Target of Action
Grossamide, a representative lignanamide in hemp seed, primarily targets Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system and are involved in the activation of the NF-κB signaling pathway .
Mode of Action
This compound interacts with its targets by suppressing the TLR4-mediated NF-κB signaling pathways . It inhibits the mRNA levels of TNF-α and IL-6 in a dose-dependent manner . Furthermore, it reduces the phosphorylation levels of the NF-κB subunit p65 and suppresses its translocation into the nucleus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TLR4-mediated NF-κB signaling pathway . By suppressing this pathway, this compound inhibits the secretion of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α), and decreases the level of LPS-mediated IL-6 and TNF-α mRNA .
Pharmacokinetics
It’s known that this compound is a natural product that can be isolated from fructus cannabis, the dried fruit of cannabis sativa l
Result of Action
This compound’s action results in significant anti-neuroinflammatory effects . It inhibits the secretion of pro-inflammatory mediators such as IL-6 and TNF-α, and decreases the level of LPS-mediated IL-6 and TNF-α mRNA . It also reduces the phosphorylation levels of NF-κB subunit p65 and suppresses its translocation into the nucleus .
Action Environment
The action of this compound can be influenced by environmental factors, particularly those that induce inflammation. For instance, lipopolysaccharide (LPS) stimulation can induce an inflammatory response in cells, which this compound can inhibit . .
Biochemical Analysis
Biochemical Properties
Grossamide interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It inhibits the mRNA levels of TNF-α and IL-6 in a dose-dependent manner . This compound also interacts with Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88), key components in the NF-κB signaling pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by suppressing TLR-4-mediated NF-κB signaling pathways in lipopolysaccharide-stimulated BV2 microglia cells . This results in a decrease in the secretion of pro-inflammatory cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms . It inhibits LPS-induced NF-κB activation and suppresses the translocation of NF-κB p65 into the nucleus . Furthermore, this compound markedly attenuates the LPS-induced expression of TLR4 and MyD88 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Grossamide can be synthesized through an amide coupling reaction between tyramine and ferulic acid, followed by oxidative dimerization and intramolecular cyclization . This process involves the use of polymer-supported reagents and enzymes in a continuous-flow reactor, which allows for the efficient and scalable production of this compound.
Industrial Production Methods: The industrial production of this compound typically involves the use of continuous-flow synthesis techniques. This method enables the combination of multiple reaction steps into a single continuous operation, reducing the need for extensive manual purification and increasing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Grossamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Scientific Research Applications
Anti-Inflammatory Properties
Grossamide has been extensively studied for its anti-inflammatory effects, particularly in modulating immune responses. Research indicates that it significantly inhibits the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in microglial cells. This inhibition occurs through the downregulation of lipopolysaccharide (LPS)-mediated inflammatory responses and suppression of the Nuclear Factor-κB (NF-κB) signaling pathway, which is crucial for regulating inflammatory gene expression .
Nutraceutical Applications
Due to its anti-inflammatory properties, this compound is being explored as a nutraceutical for managing chronic inflammatory conditions. Its ability to modulate immune responses makes it a candidate for dietary supplements aimed at reducing inflammation-related diseases such as arthritis and neurodegenerative disorders.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in clinical settings:
- In one study, this compound was shown to significantly reduce inflammation in BV2 microglia cells exposed to LPS, highlighting its potential role in treating neuroinflammatory diseases such as Alzheimer's .
- Another investigation demonstrated that this compound could alter macrophage metabolism and polarization, suggesting broader implications for its use in immune regulation .
Comparison with Similar Compounds
- Cannabisin D
- N-feruloyltyramine
- N-trans-p-coumaroyl tyramine
Biological Activity
Grossamide, a lignanamide derived from various plants, particularly hemp seeds and Polygonum multiflorum, has garnered attention for its potential biological activities, especially in the context of inflammation and neuroprotection. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a phenyl group and an amide functional group. Its configuration has been elucidated through nuclear magnetic resonance (NMR) spectroscopy, confirming significant structural features that relate to its biological functions .
Anti-Inflammatory Effects
Recent studies have highlighted this compound's potent anti-inflammatory properties. Key findings include:
- Inhibition of Pro-inflammatory Cytokines : this compound significantly reduces the secretion of pro-inflammatory cytokines such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α) in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. This effect is mediated through the suppression of the NF-κB signaling pathway, which is crucial in inflammatory responses .
- Macrophage Polarization : this compound has been shown to influence macrophage polarization by down-regulating M1 markers (e.g., Cd80, Cd86) while promoting M2 markers (e.g., Cd163). This shift suggests a role in enhancing anti-inflammatory responses while reducing oxidative stress .
Neuroprotection
This compound's ability to inhibit neuroinflammation positions it as a candidate for neuroprotective therapies. In BV2 microglia cells, this compound treatment led to:
- Reduced NF-κB Activation : By inhibiting the translocation of NF-κB p65 into the nucleus, this compound effectively reduces inflammatory signaling in neuronal contexts .
- Potential Therapeutic Applications : Given its anti-neuroinflammatory effects, this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Case Studies
Several case studies have illustrated this compound's potential in clinical settings:
- Neuroinflammation in Animal Models : In murine models, this compound administration resulted in decreased neuroinflammatory markers following LPS-induced inflammation, suggesting its therapeutic potential for neurodegenerative conditions .
- Metabolic Reprogramming : Studies indicate that this compound not only affects inflammatory pathways but also alters metabolic processes within macrophages, enhancing their functional plasticity during immune responses .
Properties
IUPAC Name |
(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROXVBRNXCRUHP-XALRPAEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318494 | |
Record name | Grossamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80510-06-1 | |
Record name | Grossamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80510-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grossamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grossamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GROSSAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63RFK5Z1GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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